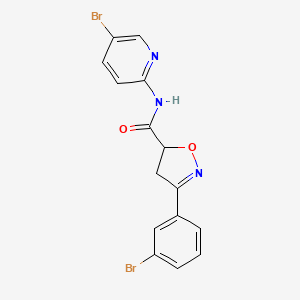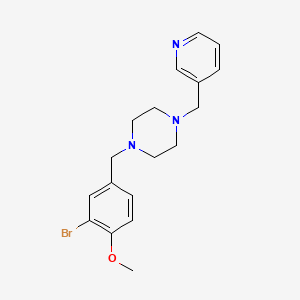![molecular formula C18H16F3N3O3S B10893364 7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10893364.png)
7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methoxypropyl chain, a sulfanyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
Introduction of the hydroxyphenyl group: This step involves the coupling of a hydroxyphenyl derivative with the pyrido[2,3-d]pyrimidine core using a palladium-catalyzed cross-coupling reaction.
Attachment of the methoxypropyl chain: This can be done through an alkylation reaction using a suitable alkyl halide.
Incorporation of the sulfanyl group: This step involves the nucleophilic substitution of a halogenated intermediate with a thiol reagent.
Addition of the trifluoromethyl group: This can be achieved through a trifluoromethylation reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters using appropriate alkylating or acylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Alkylating agents: Alkyl halides.
Acylating agents: Acyl chlorides.
Major Products Formed
Sulfoxides and sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of nitro groups.
Ethers and esters: Formed from the substitution of the hydroxy group.
Applications De Recherche Scientifique
7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5
7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but lacks the trifluoromethyl group.
Propriétés
Formule moléculaire |
C18H16F3N3O3S |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16F3N3O3S/c1-27-8-2-7-24-15-14(16(26)23-17(24)28)12(18(19,20)21)9-13(22-15)10-3-5-11(25)6-4-10/h3-6,9,25H,2,7-8H2,1H3,(H,23,26,28) |
Clé InChI |
RBYGYWUBMDZYIH-UHFFFAOYSA-N |
SMILES canonique |
COCCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F)C(=O)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate)](/img/structure/B10893288.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893298.png)
![4-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]phenyl benzoate](/img/structure/B10893303.png)
![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B10893307.png)
![(2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10893310.png)
![4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10893316.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B10893322.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B10893326.png)
![(4-Methoxyphenyl)[4-(2-pyridylmethyl)piperazino]methanone](/img/structure/B10893329.png)
![5-(difluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10893331.png)
![N-(3-{(1E)-1-[2-(cyclohexylcarbonyl)hydrazinylidene]ethyl}phenyl)-4-fluorobenzamide](/img/structure/B10893338.png)


